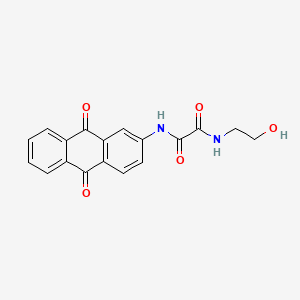
Oxamide, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- typically involves the reaction of anthraquinone derivatives with oxamide precursors under specific conditions. Common reagents used in the synthesis may include anthraquinone, ethylene glycol, and oxalyl chloride. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions may yield hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: May have applications in studying biological processes and interactions.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further research and investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxamide: A simpler compound with similar functional groups.
Anthraquinone: A related compound with a similar structure.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups that may have similar properties.
Uniqueness
Oxamide, N-(2-anthraquinonyl)-N’-(2-hydroxyethyl)- is unique due to the combination of the oxamide, anthraquinonyl, and hydroxyethyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
92573-44-9 |
|---|---|
Molekularformel |
C18H14N2O5 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
N'-(9,10-dioxoanthracen-2-yl)-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C18H14N2O5/c21-8-7-19-17(24)18(25)20-10-5-6-13-14(9-10)16(23)12-4-2-1-3-11(12)15(13)22/h1-6,9,21H,7-8H2,(H,19,24)(H,20,25) |
InChI-Schlüssel |
OZDAPRNNRROKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


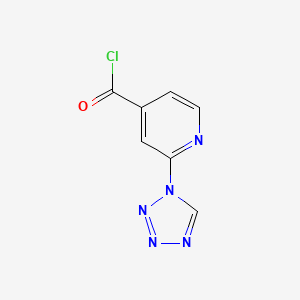
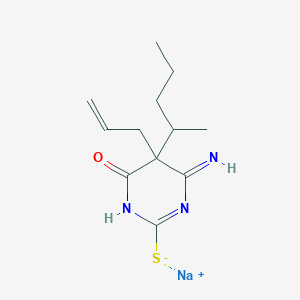
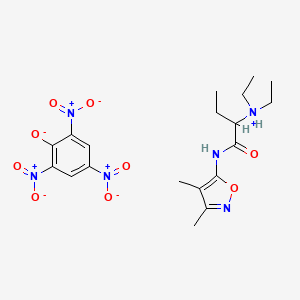
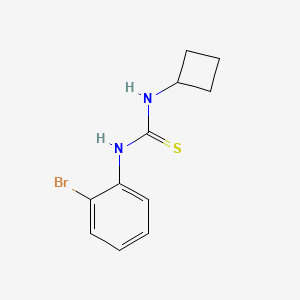


![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)


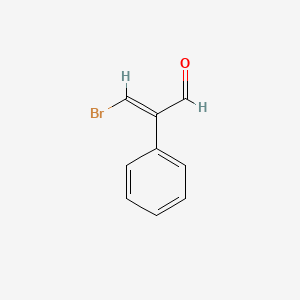
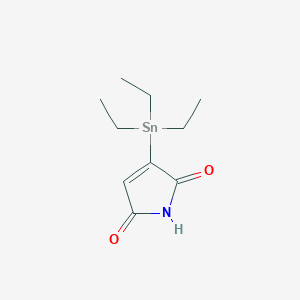
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
